DHFR-IN-5 -

DHFR-IN-5

Catalog Number: EVT-8738009
CAS Number:
Molecular Formula: C18H24N4O4
Molecular Weight: 360.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of DHFR-IN-5 involves several chemical reactions that typically include the combination of piperidine derivatives with hydrazinecarbothioamide. A common method reported in the literature includes the refluxing of piperidine derivatives with thiosemicarbazides in ethanol, using glacial acetic acid as a catalyst. The reaction is monitored through thin-layer chromatography until completion, followed by filtration and recrystallization to yield the desired compound .

Technical Details

  • Reagents: Piperidine derivatives, thiosemicarbazides, ethanol, glacial acetic acid.
  • Conditions: Reflux for 5–6 hours.
  • Characterization: The synthesized compounds are characterized using techniques such as melting point determination, infrared spectroscopy, mass spectrometry, and nuclear magnetic resonance spectroscopy.
Molecular Structure Analysis

The molecular structure of DHFR-IN-5 can be elucidated through various spectroscopic techniques. The compound typically features a piperidine ring structure linked to a hydrazinecarbothioamide moiety.

Structure Data

  • Molecular Formula: C₁₃H₁₈N₄OS
  • Molecular Weight: Approximately 270.37 g/mol
  • Key Functional Groups: Piperidine ring, hydrazine group, thioamide group.

Crystallographic studies may provide further insights into the three-dimensional arrangement of atoms within the molecule, which is essential for understanding its interaction with the dihydrofolate reductase enzyme.

Chemical Reactions Analysis

DHFR-IN-5 undergoes specific chemical reactions that facilitate its interaction with dihydrofolate reductase. The primary reaction involves the binding of the inhibitor to the active site of the enzyme, effectively blocking its activity.

Technical Details

  • Binding Mechanism: The inhibitor forms hydrogen bonds and hydrophobic interactions with key amino acids in the enzyme's active site.
  • Kinetics: Inhibition constants (IC₅₀ values) have been reported in the range of 13.70 μM to 47.30 μM for various derivatives, indicating varying degrees of potency against the enzyme .
Mechanism of Action

The mechanism of action for DHFR-IN-5 primarily revolves around its ability to mimic substrates or transition states within the catalytic cycle of dihydrofolate reductase. By binding to the enzyme's active site, DHFR-IN-5 prevents the conversion of dihydrofolate to tetrahydrofolate.

Process Data

  1. Substrate Mimicry: The compound resembles dihydrofolate structurally.
  2. Enzyme Inhibition: By occupying the active site, it inhibits substrate access and subsequent enzymatic activity.
  3. Biological Impact: This inhibition leads to reduced levels of tetrahydrofolate, thereby impacting DNA synthesis and cell proliferation.
Physical and Chemical Properties Analysis

The physical and chemical properties of DHFR-IN-5 are critical for its functionality as an inhibitor.

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents like ethanol; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers in its structure.

Relevant analytical data such as melting points and spectral data (NMR, IR) provide additional insights into its purity and structural integrity .

Applications

DHFR-IN-5 has significant applications in scientific research and potential therapeutic uses:

  1. Cancer Treatment: As an inhibitor of dihydrofolate reductase, it can be used to develop anticancer drugs that target rapidly dividing cells.
  2. Antimicrobial Agents: Its ability to disrupt folate metabolism makes it a candidate for treating bacterial infections by inhibiting pathogen growth.
  3. Research Tool: Used in biochemical studies to explore folate metabolism pathways and enzyme kinetics.
Introduction to Dihydrofolate Reductase (DHFR) as a Therapeutic Target

Biochemical Role of Dihydrofolate Reductase in Folate Metabolism and Nucleic Acid Synthesis

Dihydrofolate Reductase (Dihydrofolate Reductase) is an essential NADPH-dependent enzyme that catalyzes the reduction of 7,8-dihydrofolate (Dihydrofolate) to 5,6,7,8-tetrahydrofolate (Tetrahydrofolate), the biologically active form of folate [1] [4]. This reaction represents the rate-limiting step in cellular folate metabolism, as Tetrahydrofolate serves as the primary one-carbon carrier required for de novo biosynthesis of purines (adenine and guanine) and thymidylate (Thymidine-5'-monophosphate) [2] [3]. Without adequate Tetrahydrofolate pools, DNA replication and cell proliferation cease due to insufficient nucleotide precursors [4] [9].

The enzyme operates within a tightly regulated metabolic cycle:

  • Folate Activation: Synthetic folic acid (consumed in diet/supplements) undergoes reduction to Dihydrofolate and then Tetrahydrofolate via Dihydrofolate Reductase.
  • One-Carbon Transfer: Tetrahydrofolate derivatives (e.g., 5,10-methylenetetrahydrofolate) donate methyl groups for thymidylate synthesis (catalyzed by thymidylate synthase) and purine ring formation.
  • Enzyme Regeneration: Dihydrofolate Reductase regenerates Tetrahydrofolate from Dihydrofolate produced during thymidylate synthesis, completing the cycle [1] [4].

Table 1: Nucleotide Synthesis Pathways Dependent on Dihydrofolate Reductase-Generated Tetrahydrofolate

NucleotideSynthetic RoleTetrahydrofolate-Dependent Enzyme
ThymidylateDNA synthesisThymidylate synthase
Purines (A/G)RNA/DNA building blocksGlycinamide ribonucleotide transformylase
MethionineMethyl group donor for DNA methylationMethionine synthase

Dihydrofolate Reductase deficiency in humans causes severe megaloblastic anemia, pancytopenia, and neurological impairments due to disrupted nucleotide biosynthesis and methylation reactions [1] [6]. This biochemical indispensability establishes Dihydrofolate Reductase as a high-value target for antimicrobial and antineoplastic interventions.

Evolutionary Divergence of Dihydrofolate Reductase Across Species and Implications for Drug Design

Dihydrofolate Reductase enzymes exhibit significant structural divergence across taxonomic kingdoms despite conserved catalytic function. This variation arises from evolutionary pressures and enables species-selective inhibitor design:

  • Bacterial vs. Mammalian Dihydrofolate Reductase: Bacterial enzymes (e.g., Escherichia coli Dihydrofolate Reductase) feature smaller substrate-binding pockets and distinct residue conformations near the active site compared to human Dihydrofolate Reductase. Trimethoprim exploits this by binding bacterial Dihydrofolate Reductase with 50,000-fold higher affinity than mammalian isoforms [1] [9]. Key differences include bacterial-specific residues (e.g., Leu28 in E. coli) that form hydrophobic interactions absent in humans [5] [9].

  • Parasitic Dihydrofolate Reductase: Protozoal enzymes (e.g., Plasmodium falciparum) are bifunctional Dihydrofolate Reductase-thymidylate synthase fusion proteins with altered binding site topographies. Pyrimethamine targets these but faces widespread resistance from point mutations (e.g., S108N) [7] [9].

  • Structural Classes: Four evolutionarily distinct Dihydrofolate Reductase families exist:

  • Canonical chromosomal enzymes (bacteria/eukaryotes)
  • Plasmid-encoded Dihydrofolate Reductase (e.g., R67 in resistant bacteria)
  • Pteridine reductase-like enzymes (trypanosomatids)
  • Flavin-associated Dihydrofolate Reductase (archaea) [4] [7]

Table 2: Evolutionary Divergence in Dihydrofolate Reductase Active Sites

OrganismKey Structural FeaturesSelectivity Mechanism
Homo sapiensLarger binding pocket, Charged residues (Asp27, Glu30)Low trimethoprim affinity
Escherichia coliHydrophobic pocket (Ile94, Leu28), Compact volumeHigh trimethoprim affinity
Plasmodium falciparumBifunctional domain, Flexible Met20 loopPyrimethamine sensitivity (pre-resistance)
Pneumocystis jiroveciMinimal sequence homology (<25% human identity)Atovaquone selectivity

Drug design leverages these divergences: Non-classical lipophilic inhibitors (e.g., trimetrexate) exploit passive diffusion into pathogens but require host rescue with Tetrahydrofolate analogs due to mammalian toxicity [7] [9]. Recent strategies target conserved catalytic residues (e.g., Asp27 in proton transfer) to constrain mutational escape routes in evolving pathogens [5] [9].

Historical Development of Dihydrofolate Reductase Inhibitors in Antimicrobial and Antineoplastic Therapies

Dihydrofolate Reductase inhibitor development spans 70 years, marked by iterative innovations to overcome resistance and selectivity challenges:

  • First Generation (1940s–1960s): Aminopterin (1947) and methotrexate (1948) were pioneering anticancer agents inhibiting human Dihydrofolate Reductase. Methotrexate’s high affinity (Kd ~0.1 nM) arises from glutamate-mediated cellular retention and competitive active-site binding mimicking folate [3] [7]. It remains a cornerstone for leukemia and autoimmune therapies but suffers from toxicity and transporter-mediated resistance [3] [10].

  • Antibacterial Breakthrough (1960s–1980s): Trimethoprim (1962) revolutionized antibacterial therapy by selectively targeting bacterial Dihydrofolate Reductase. Its 2,4-diaminopyrimidine core binds the E. coli enzyme’s hydrophobic pocket 30,000x tighter than human Dihydrofolate Reductase. Combined with sulfamethoxazole (cotrimoxazole), it disrupts sequential folate pathway steps, yielding synergistic bactericidal effects [7] [9].

  • Resistance-Era Inhibitors (1990s–2010s): Widespread plasmid-encoded Dihydrofolate Reductase (e.g., dfrA, dfrG) and point mutations (Leu28Arg, His30Tyr) drove resistance. Second-generation inhibitors addressed this:

  • Iclaprim: Retains nanomolar potency against trimethoprim-resistant strains by incorporating a chloropyridyl group filling enlarged mutant active sites [9].
  • Pralatrexate: “10-deazaaminopterin” analog with enhanced polyglutamation and retention in tumor cells for lymphoma treatment [3] [10].

Table 3: Evolution of Dihydrofolate Reductase Inhibitors

EraRepresentative AgentsInnovationClinical Application
1940s–1960sMethotrexateHigh-affinity human Dihydrofolate Reductase inhibitionLeukemia, Rheumatoid arthritis
1960s–1980sTrimethoprim, PyrimethamineSpecies-selective Dihydrofolate Reductase bindingBacterial UTI, Malaria
1990s–2010sPralatrexate, IclaprimResistance-countering scaffoldsT-cell lymphoma, Resistant pneumonia
  • Next-Generation Paradigms: Current strategies focus on "evolution drugs" that inhibit both wild-type and mutant Dihydrofolate Reductase variants to suppress resistance emergence. Compounds like CD15-3 (identified via virtual screening against trimethoprim-resistant mutants) exemplify this approach [5] [9]. DHFR-IN-5 represents an extension of this strategy, designed as a broad-spectrum inhibitor leveraging structural conservation in the catalytic site.

Properties

Product Name

DHFR-IN-5

IUPAC Name

3-[2-[3-(2,4-diamino-6-ethylpyrimidin-5-yl)oxypropoxy]phenyl]propanoic acid

Molecular Formula

C18H24N4O4

Molecular Weight

360.4 g/mol

InChI

InChI=1S/C18H24N4O4/c1-2-13-16(17(19)22-18(20)21-13)26-11-5-10-25-14-7-4-3-6-12(14)8-9-15(23)24/h3-4,6-7H,2,5,8-11H2,1H3,(H,23,24)(H4,19,20,21,22)

InChI Key

VDGXZSSDCDPCRF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC(=N1)N)N)OCCCOC2=CC=CC=C2CCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.